molecular formula C24H25ClN6O4S B10793124 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione

8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione

Cat. No.: B10793124
M. Wt: 529.0 g/mol
InChI Key: DRQZZNDGMBNKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the purine core.

    Reduction: Reduction reactions can be performed on the chlorobenzyl group and the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield piperazine N-oxides, while reduction of the chlorobenzyl group may yield benzylamines .

Mechanism of Action

The mechanism of action of 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes . By modulating the activity of these receptors, the compound can exert its therapeutic effects, such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-(4-(3-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione apart from these similar compounds is its unique combination of a purine core with a piperazine ring and a sulfonyl group. This unique structure imparts distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C24H25ClN6O4S

Molecular Weight

529.0 g/mol

IUPAC Name

8-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-ethyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C24H25ClN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-6-8-19(9-7-17)36(34,35)30-12-10-29(11-13-30)15-16-4-3-5-18(25)14-16/h3-9,14H,2,10-13,15H2,1H3,(H,26,27)(H,28,33)

InChI Key

DRQZZNDGMBNKEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.